

Spectroscopic Analysis of 4-Amino-2-fluorophenol Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-2-fluorophenol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **4-Amino-2-fluorophenol hydrochloride** and its structurally related alternatives. The information presented is intended to assist researchers in compound identification, quality control, and the selection of appropriate analytical techniques for their specific research needs.

Introduction

4-Amino-2-fluorophenol hydrochloride is a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for ensuring its purity and for tracking its transformation in chemical reactions. This guide offers a centralized resource for its spectroscopic properties and compares them with common alternatives, including 4-aminophenol, 2-amino-4-fluorophenol, and 4-amino-2-chlorophenol.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **4-Amino-2-fluorophenol hydrochloride** and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
4-Amino-2-fluorophenol hydrochloride	Data not available	
4-Aminophenol	DMSO-d6	8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH2)
2-Amino-4-fluorophenol	Data not available	
4-Amino-2-chlorophenol	DMSO-d6	9.2 (s, 1H, OH), 6.60 (d, J=8.3 Hz, 1H, Ar-H), 6.60 (d, J=2.5 Hz, 1H, Ar-H), 6.39 (dd, J=8.3, 2.5 Hz, 1H, Ar-H), 4.8 (br s, 2H, NH2)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
4-Amino-2-fluorophenol hydrochloride	Methanol-d4	See Figure S2 in the cited literature for the spectrum.[2]
4-Aminophenol	DMSO-d6	168.09, 153.70, 131.82, 113.18
2-Amino-4-fluorophenol	Data not available	
4-Amino-2-chlorophenol	Data not available	

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
4-Amino-2-fluorophenol hydrochloride	Data not available	
4-Aminophenol	KBr Pellet	3350-3200 (N-H, O-H stretching), 1610 (N-H bending), 1510 (C=C aromatic stretching), 1240 (C-O stretching), 830 (para-disubstituted benzene)
2-Amino-4-fluorophenol	Data not available	
4-Amino-2-chlorophenol	Nujol Mull	A spectrum is available and can be viewed on SpectraBase. [3]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H] ⁺ (m/z) or Key Fragments
4-Amino-2-fluorophenol	ESI	128.1
4-Aminophenol	EI	109 (M ⁺), 80, 53
2-Amino-4-fluorophenol	Data not available	
4-Amino-2-chlorophenol	Data not available	

Note: Data for the hydrochloride salt of 4-Amino-2-fluorophenol is limited. The provided mass spectrometry data is for the free base.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a benchtop FTIR spectrometer.
- Data Acquisition:

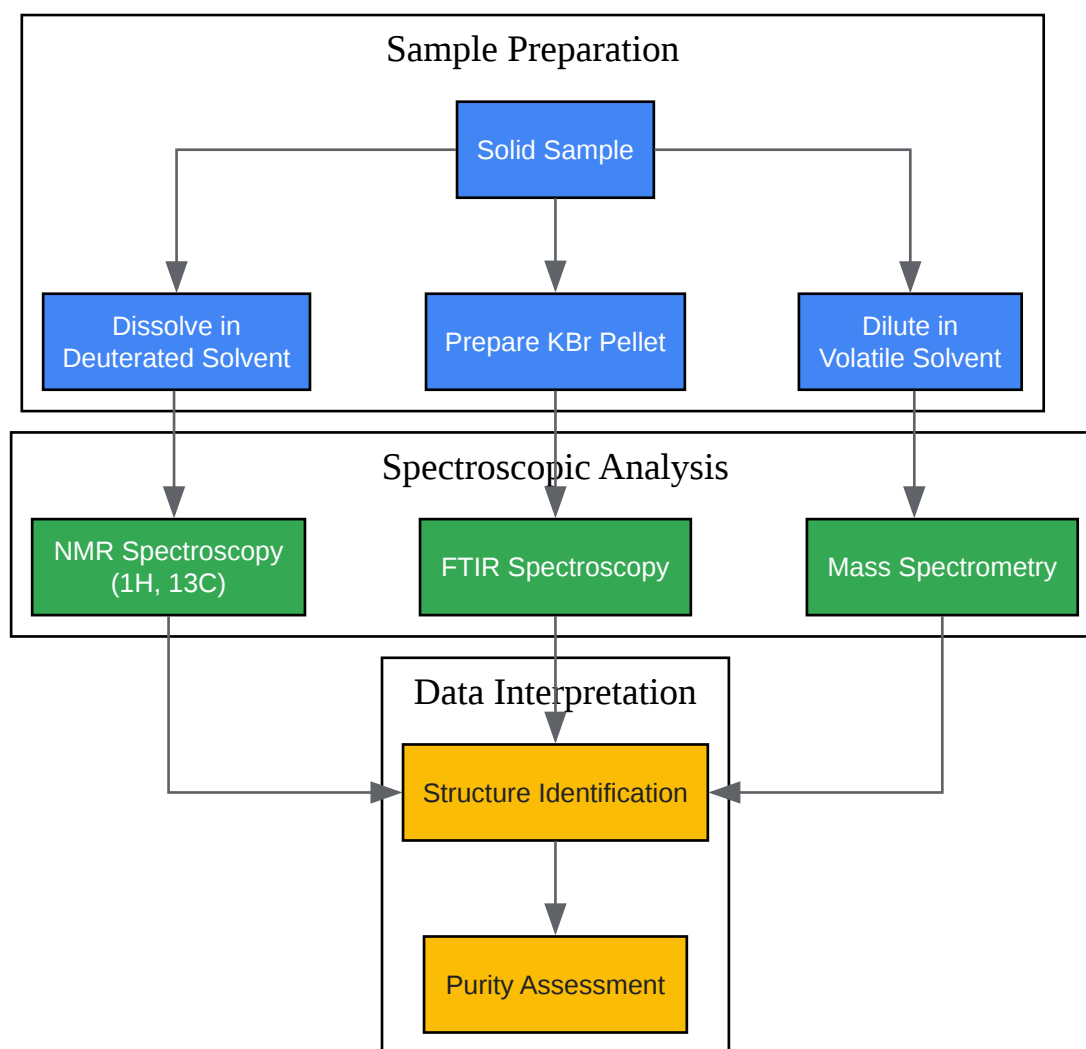
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For ESI, the protonated molecule $[M+H]^+$ is often observed. For EI, the molecular ion (M^+) and characteristic fragment ions are detected.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like **4-Amino-2-fluorophenol hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a starting point for researchers working with **4-Amino-2-fluorophenol hydrochloride** and related compounds. For definitive identification and characterization, it is always recommended to acquire and interpret full spectroscopic data on the specific batch of the compound being used.

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